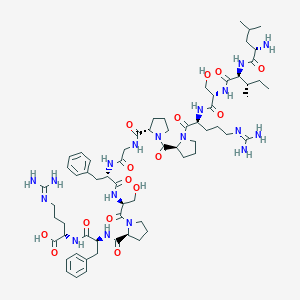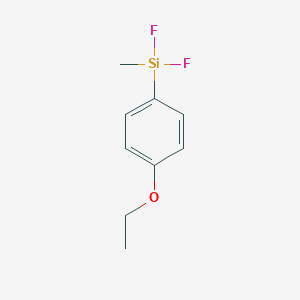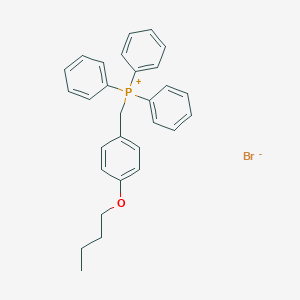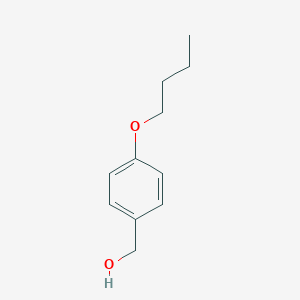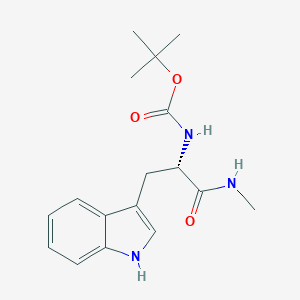![molecular formula C11H14O B044636 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone CAS No. 122598-73-6](/img/structure/B44636.png)
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone, also known as TNE, is a cyclic ketone compound that has been studied for its potential use in scientific research. TNE is a bicyclic compound that contains a cycloheptenone ring and a cyclohexane ring, which gives it unique properties that make it useful in certain applications.
Wirkmechanismus
The mechanism of action of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is not well understood, but it is believed to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to react with a variety of electrophiles, including alkyl halides, acyl chlorides, and isocyanates.
Biochemische Und Physiologische Effekte
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to be metabolized by the liver, but its metabolites have not been fully characterized.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone in lab experiments is its ability to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is also relatively easy to synthesize and purify, which makes it a useful compound for researchers. One limitation of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone. One area of interest is its potential use in the development of new metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could also be studied for its potential use in the synthesis of complex organic molecules. Additionally, 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could be studied for its potential use in the development of new drugs or other therapeutic agents.
Synthesemethoden
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone can be synthesized using a variety of methods, including the Diels-Alder reaction and the Grignard reaction. One common method involves the reaction of cycloheptadiene and ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone with a high degree of purity and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand in metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been found to be an effective ligand in a number of different metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and gold-catalyzed cycloaddition reactions.
Eigenschaften
CAS-Nummer |
122598-73-6 |
|---|---|
Produktname |
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(2-tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-7(12)11-5-4-10(11)8-2-3-9(11)6-8/h2-3,8-10H,4-6H2,1H3 |
InChI-Schlüssel |
LNPLROKDACCZQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1C3CC2C=C3 |
Kanonische SMILES |
CC(=O)C12CCC1C3CC2C=C3 |
Synonyme |
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-2-yl-, (1alpha,2alpha,5alpha,6alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



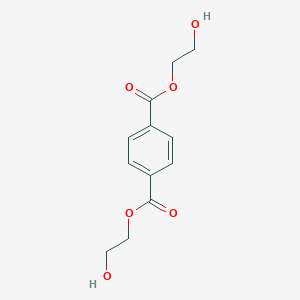
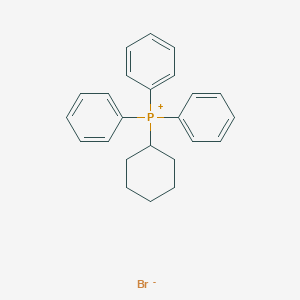
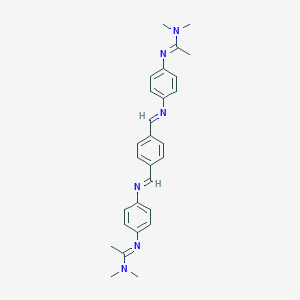
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
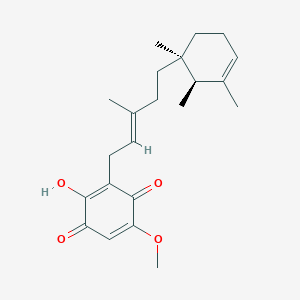
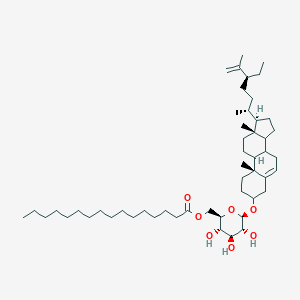

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
